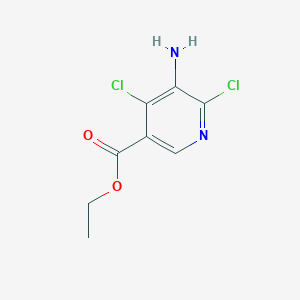

Ethyl 5-amino-4,6-dichloronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-4,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-3-12-7(10)6(11)5(4)9/h3H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXJGLJHMZMKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617964 | |

| Record name | Ethyl 5-amino-4,6-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154012-16-5 | |

| Record name | Ethyl 5-amino-4,6-dichloro-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154012-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-4,6-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role As a Key Pharmaceutical Intermediate

Ethyl 5-amino-4,6-dichloronicotinate serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value. Its di-chloro-substituted pyridine (B92270) ring allows for selective functionalization, making it an attractive scaffold for constructing diverse chemical libraries. The presence of the amino and ethyl ester groups further enhances its utility, enabling a variety of chemical transformations to introduce different pharmacophores. This adaptability has established it as a valuable component in the pipeline of pharmaceutical research and development.

Development of Biologically Active Molecules

The inherent reactivity of ethyl 5-amino-4,6-dichloronicotinate facilitates its use in the generation of a broad spectrum of biologically active molecules. nih.gov By targeting the chlorine atoms for substitution and modifying the amino and ester functionalities, chemists can systematically alter the compound's properties to interact with various biological targets. This strategic derivatization has led to the discovery of compounds with potential applications in treating a range of diseases.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is often implicated in diseases like cancer. ed.ac.uk Consequently, kinase inhibitors have become a major focus of drug discovery. ed.ac.uk Ethyl 5-amino-4,6-dichloronicotinate has been utilized as a precursor for the synthesis of various kinase inhibitors. For instance, it has been a starting point in the creation of inhibitors for Bcr-Abl, a tyrosine kinase associated with chronic myeloid leukemia. nih.gov The synthesis often involves multi-step reactions, including Suzuki coupling and amide condensation, to build upon the core structure of the nicotinic acid derivative. nih.gov

Table 1: Examples of Kinase Inhibitor Synthesis Utilizing Nicotinate (B505614) Scaffolds

| Starting Material/Intermediate | Target Kinase | Synthetic Strategy Highlights | Reference |

| 5-bromonicotinic acid | Bcr-Abl | Suzuki coupling, amide condensation | nih.gov |

| 3,5-dichloro-4H-1,2,6-thiadiazin-4-one | Solid tumor related kinases | Nucleophilic substitution, Suzuki coupling | semanticscholar.org |

| N/A | CK2, GSK3β | Imine synthesis, reduction, urea (B33335) formation | nih.gov |

This table provides examples of synthetic strategies for kinase inhibitors that may involve similar nicotinic acid or related heterocyclic scaffolds, illustrating the general approaches in the field.

Precursor for Acetylcholinesterase Modulators

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Research has shown that derivatives of ethyl 5-amino-4,6-dichloronicotinate can act as precursors for acetylcholinesterase modulators. For example, a related compound, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] ed.ac.ukbldpharm.comnaphthyridine-3-carboxylate, has been synthesized and identified as a potent and selective AChE inhibitor. nih.gov Molecular modeling studies have indicated that such molecules can effectively dock into both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, making them promising candidates for further development. nih.gov

Design of Nicotinic Acid Derivatives for Therapeutic Exploration

The core structure of nicotinic acid and its derivatives is a recurring motif in many therapeutic agents. Ethyl 5-amino-4,6-dichloronicotinate provides a valuable template for designing novel nicotinic acid derivatives with a wide range of potential therapeutic applications. ed.ac.uk The strategic placement of substituents on the pyridine (B92270) ring allows for the fine-tuning of the molecule's electronic and steric properties, influencing its interaction with biological targets. This has led to the exploration of these derivatives in various therapeutic areas beyond those explicitly mentioned above.

Investigation into Anticancer Properties of Derivatives

Derivatives of ethyl 5-amino-4,6-dichloronicotinate have shown promise as anticancer agents. nih.govnih.gov For example, a series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives, synthesized from related building blocks, were evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov One particular derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), demonstrated significant inhibitory effects on the growth of HeLa (cervical) and HT-29 (colon) cancer cells. nih.gov Further studies revealed that this compound could inhibit tumor cell colony formation, migration, and induce apoptosis, highlighting its potential as a lead compound for the development of new anticancer drugs. nih.gov

Table 2: Anticancer Activity of a Representative Imidazole Derivative

| Cell Line | Compound | IC50 Value (µM) | Key Findings | Reference |

| HeLa (cervical) | 5e | 0.737 ± 0.05 | Inhibited colony formation, migration; induced apoptosis | nih.gov |

| HT-29 (colon) | 5e | 1.194 ± 0.02 | Induced apoptosis | nih.gov |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-amino-4,6-dichloronicotinate, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves chlorination and esterification of nicotinic acid derivatives. Key steps include the introduction of chlorine atoms at the 4,6-positions and subsequent esterification. Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization or HPLC for quantitative analysis. Intermediate purification via silica gel chromatography (e.g., as described for structurally related pyrimidines ) ensures removal of unreacted starting materials. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for confirming structural integrity .

Q. What purification techniques are recommended for this compound?

- Methodological Answer : Silica gel column chromatography is widely used, with eluent systems optimized based on polarity (e.g., hexane/ethyl acetate gradients). Recrystallization from ethanol or methanol may improve purity for crystalline batches. Safety protocols for handling chlorinated intermediates, such as proper ventilation and personal protective equipment (PPE), should align with guidelines for similar compounds .

Q. How can researchers characterize the compound’s structural and electronic properties?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and ester functionality. UV-Vis spectroscopy can assess electronic transitions in the pyridine ring .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL resolves 3D geometry.

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) predict molecular orbitals and reactivity sites .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Cross-validate results using multiple techniques:

- Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Re-examine XRD data for twinning or disorder using SHELX refinement tools .

- Perform elemental analysis to verify stoichiometry, especially when synthetic yields are inconsistent .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Use DFT to model transition states and calculate activation energies for reactions at the 4- and 6-chloro positions.

- Solvent effects can be simulated via polarizable continuum models (PCM).

- Validate predictions with kinetic studies (e.g., monitoring reaction rates via HPLC under varying temperatures) .

Q. How should researchers address instability during long-term storage of this compound?

- Methodological Answer :

- Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the ester group.

- Regularly assess stability via accelerated degradation studies (e.g., 40°C/75% relative humidity) and track changes using HPLC-MS .

Q. What experimental designs are suitable for studying its role as an intermediate in active pharmaceutical ingredient (API) synthesis?

- Methodological Answer :

- Variables : Optimize reaction conditions (temperature, catalyst loading) for coupling with heterocyclic amines or thiols, as seen in analogous API intermediates .

- Controls : Include negative controls (e.g., omitting the catalyst) to isolate side reactions.

- Analytical Workflow : Use LC-MS to track intermediate formation and high-resolution MS (HRMS) for final product validation .

Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Synthesize analogs with modifications at the 5-amino or ester groups.

- Assess biological activity (e.g., enzyme inhibition assays) and correlate with electronic properties (Hammett σ values) or steric parameters (Taft steric constants).

- Statistical tools like multivariate regression analysis identify key SAR drivers .

Data Presentation and Validation

- Tables/Figures : Include comparative yield data (Table 1) and reaction optimization profiles (Figure 1). For crystallography, provide CIF files and refinement statistics (R-factors) .

- Validation : Cross-check melting points and spectral data against published values for structurally similar compounds (e.g., methyl 2-amino-4,6-dichloronicotinate ).

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.